molecular formula C13H16N4O2 B2535326 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine CAS No. 1396875-52-7

2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine

Cat. No.: B2535326
CAS No.: 1396875-52-7
M. Wt: 260.297
InChI Key: FJJWMWSKYXHPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of azetidine and pyrrolidine rings within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the azetidine ring through a [2+2] cycloaddition reaction involving an imine and an alkene . The pyrrolidine ring can be introduced through a subsequent cyclization step involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is unique due to the combination of azetidine and pyrrolidine rings within its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(16-5-1-2-6-16)10-8-17(9-10)13(19)11-7-14-3-4-15-11/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJWMWSKYXHPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.